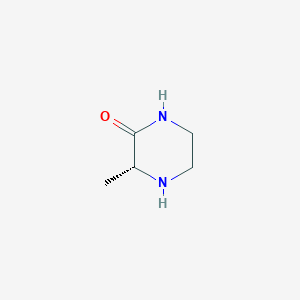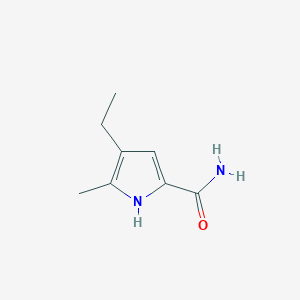
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide (EMPC) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC belongs to the pyrrole class of compounds and is known for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and cell survival. Inhibition of NF-κB by 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its relatively low toxicity. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been found to have a high therapeutic index, meaning that it is effective at low doses with minimal side effects. Another advantage of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its stability in aqueous solutions, which makes it suitable for use in cell culture experiments. However, one limitation of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide and its potential side effects.
Orientations Futures
There are several future directions for research on 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide. One area of interest is the development of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the study of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide in combination with other drugs for the treatment of various diseases. In addition, more research is needed to understand the long-term effects of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide and its potential for use in clinical trials.
Méthodes De Synthèse
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is synthesized from 5-methyl-2-pyrrolidone and ethyl isocyanate in the presence of a base catalyst. The reaction takes place at a temperature of 80-100°C for 12-24 hours. The resulting product is then purified through recrystallization to obtain pure 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide.
Applications De Recherche Scientifique
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
125342-47-4 |
|---|---|
Nom du produit |
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-7(8(9)11)10-5(6)2/h4,10H,3H2,1-2H3,(H2,9,11) |
Clé InChI |
BJKQZXZKWSTRQC-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1)C(=O)N)C |
SMILES canonique |
CCC1=C(NC(=C1)C(=O)N)C |
Synonymes |
1H-Pyrrole-2-carboxamide,4-ethyl-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





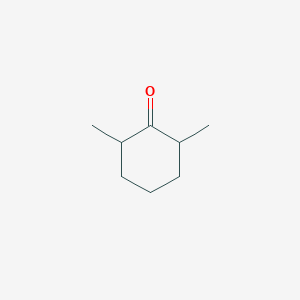

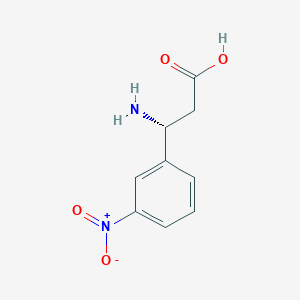






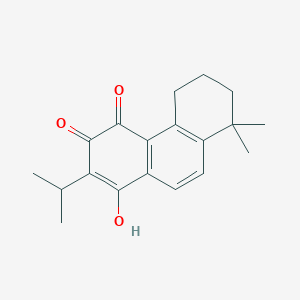
![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)
